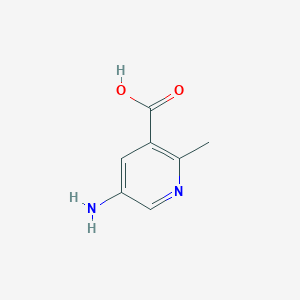
5-Amino-2-methylnicotinic acid
Vue d'ensemble
Description
5-Amino-2-methylnicotinic acid (5-AMN) is a synthetic organic compound that has been studied for its potential biomedical applications. 5-AMN is a derivative of nicotinic acid and has been shown to have a range of biological effects. It has been studied for its ability to act as an anti-inflammatory, antioxidant, and anti-cancer agent, as well as for its potential to modulate cell signaling pathways. In addition, 5-AMN has been studied for its potential use as a drug delivery system, and as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Understanding Serotonin Synthesis
A primary application of analogs similar to 5-Amino-2-methylnicotinic acid in scientific research involves studying the brain's serotonergic system. α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid analog of tryptophan, the precursor of serotonin (5-HT), demonstrates the use of such compounds in determining brain 5-HT synthesis rates. This research highlights the role of these analogs in trapping within brain tissue, a model based on the unidirectional uptake and conversion of these analogs to serotonin. The methodology supports investigations into normal and drug-altered 5-HT synthesis in both animal models and humans, emphasizing the analogs' utility in neuropsychiatric disorder studies (Diksic & Young, 2001).
Photodynamic Therapy in Dermatology
Another significant application lies in photodynamic therapy (PDT) for treating various dermatological conditions. This treatment modality utilizes photosensitizing drugs that preferentially localize to diseased skin, activated by light to induce cytotoxic damage selectively. 5-Aminolevulinic acid and its derivatives, closely related to the structure of 5-Amino-2-methylnicotinic acid, have seen extensive use in PDT for neoplastic, inflammatory, and infectious conditions of the skin. This approach offers noninvasive treatment with quick recovery and excellent cosmetic outcomes, highlighting the potential of similar compounds in dermatological applications (Lee & Baron, 2011).
Epigenetic Research and DNA Methylation
Research on compounds like 5-Amino-2-methylnicotinic acid extends into understanding epigenetic modifications, particularly DNA methylation. DNA methyltransferase inhibitors, for instance, have demonstrated the ability to inhibit hypermethylation, thereby restoring suppressor gene expression and exerting antitumor effects. This research underscores the importance of such compounds in exploring the epigenetic basis of malignancies and the potential therapeutic applications in combating cancer (Goffin & Eisenhauer, 2002).
Enhancing Protoporphyrin IX Accumulation for Tumor Visualization
The role of 5-Amino-2-methylnicotinic acid analogs in enhancing the visualization of malignant tissue during surgery is exemplified by the use of 5-aminolevulinic acid (5-ALA) for glioma patients. By facilitating tumor-specific tissue fluorescence, such compounds significantly aid neurosurgical resection, highlighting their potential in improving surgical outcomes through better tumor margin visualization (Traylor et al., 2021).
Mécanisme D'action
Target of Action
It is known that nicotinic acid, a similar compound, acts on the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It is known that nicotinic acid and its derivatives can have direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . The nicotinamide moiety of these compounds acts as an electron donor or acceptor in many vital redox reactions .
Biochemical Pathways
It is known that nicotinic acid and its derivatives are involved in the metabolism of nad-dependent pathways . These pathways are crucial for maintaining efficient cellular function .
Pharmacokinetics
It is known that therapeutic peptides, which are similar in size to this compound, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
It is known that nicotinic acid and its derivatives play a vital role in maintaining efficient cellular function . They are involved in various physiological processes, including the gut microbiome and epigenetic regulation .
Action Environment
It is known that the action of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Propriétés
IUPAC Name |
5-amino-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJSHAJEEDGWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652880 | |
| Record name | 5-Amino-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092286-36-6 | |
| Record name | 5-Amino-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



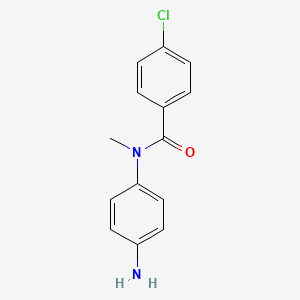

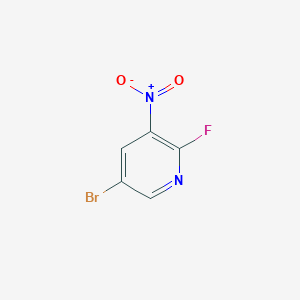
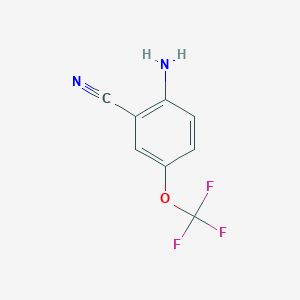
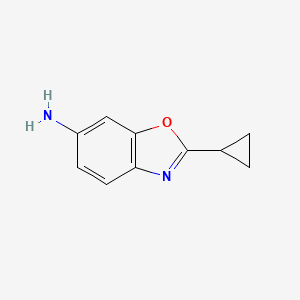
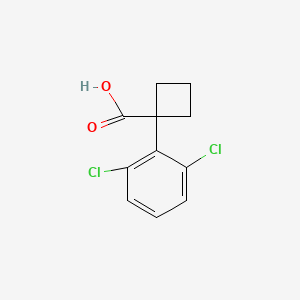
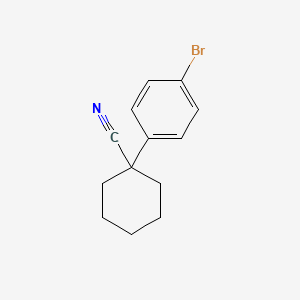
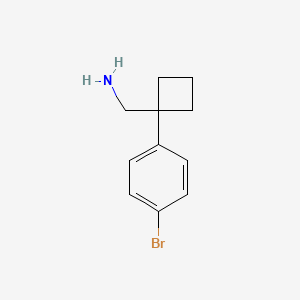
![[1-(2-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519038.png)
![3-[(2-Phenylethoxy)methyl]aniline](/img/structure/B1519042.png)


![[4-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1519046.png)
